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Abstract
1-Ethyl-2-(nitromethylidene)pyrrolidine is a heterocyclic compound featuring a pyrrolidine

ring substituted with an ethyl group at the nitrogen atom and a nitromethylidene group at the 2-

position. This molecule is of interest to the scientific community due to its neuroactive

properties, acting as a fast-acting neurotoxicant.[1] Its mechanism of action involves the

antagonism of postsynaptic nicotinic acetylcholine receptors (nAChRs). This technical guide

provides a comprehensive overview of the chemical properties, synthesis, and known biological

activities of 1-Ethyl-2-(nitromethylidene)pyrrolidine, intended to serve as a foundational

resource for researchers in pharmacology and drug development. While specific quantitative

biological data for this compound is limited in publicly available literature, this guide furnishes

detailed experimental protocols for its synthesis and contextualizes its biological activity within

the broader class of nitromethylene insecticides and nAChR modulators.

Chemical and Physical Properties
1-Ethyl-2-(nitromethylidene)pyrrolidine is a small molecule with the chemical formula

C₇H₁₂N₂O₂ and a molecular weight of 156.18 g/mol .[1][2] Its structure combines the saturated

heterocyclic pyrrolidine ring with the electron-withdrawing nitromethylidene group, rendering the

molecule with specific reactivity and biological characteristics.
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Property Value Source

Molecular Formula C₇H₁₂N₂O₂ PubChem[1]

Molecular Weight 156.18 g/mol PubChem[1]

CAS Number 26171-04-0 Benchchem[2]

IUPAC Name
(2Z)-1-ethyl-2-

(nitromethylidene)pyrrolidine
PubChem[1]

Predicted LogP 1.2 PubChem[1]

Appearance Powder Benchchem[2]

Predicted Spectroscopic Data:

While experimental spectra for 1-Ethyl-2-(nitromethylidene)pyrrolidine are not widely

available, predicted Nuclear Magnetic Resonance (NMR) data can provide insight into its

structural features.

¹H NMR (Predicted)[2]

Proton Assignment
Predicted Chemical Shift
(δ, ppm)

Multiplicity

=CH-NO₂ ~7.0 - 7.5 Singlet (s)

N-CH₂ (ring) ~3.3 - 3.6 Triplet (t)

N-CH₂ (ethyl) ~3.2 - 3.5 Quartet (q)

Ring-CH₂-CH₂-N ~2.0 - 2.3 Multiplet (m)

Ring-CH₂-C= ~2.8 - 3.1 Triplet (t)

-CH₃ (ethyl) ~1.1 - 1.3 Triplet (t)

¹³C NMR (Predicted)[2]
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

C=CH-NO₂ ~150 - 155

=CH-NO₂ ~115 - 120

N-CH₂ (ring) ~50 - 55

N-CH₂ (ethyl) ~45 - 50

Ring-CH₂-CH₂-N ~30 - 35

Ring-CH₂-C= ~25 - 30

-CH₃ (ethyl) ~12 - 15

Synthesis Protocols
The synthesis of 1-Ethyl-2-(nitromethylidene)pyrrolidine typically starts from 1-ethyl-2-

pyrrolidinone. A common and effective method involves a Vilsmeier-Haack type reaction to

activate the lactam, followed by condensation with nitromethane.[2]

Synthesis via Vilsmeier Reagent Intermediate
This protocol is adapted from a patented method which reports a high yield of over 70%.

Experimental Protocol:

Vilsmeier Reagent Formation: In a reaction vessel, dissolve 1-ethyl-2-pyrrolidinone (1.0 eq)

in a suitable solvent such as chloroform. Cool the mixture to 0-10 °C.

Slowly add phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) (1.1 eq) to the

solution while maintaining the temperature between 0-10 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 3-5 hours to form the Vilsmeier salt intermediate.

Condensation with Nitromethane: In a separate flask, prepare a solution of nitromethane (1.2

eq) in methanol.
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Add the previously formed Vilsmeier salt intermediate to the nitromethane solution.

Cool the mixture to 0-10 °C and add a solution of sodium methoxide in methanol (2.6 eq)

dropwise, ensuring the temperature remains between 5-10 °C.

After the addition, slowly warm the reaction mixture to reflux and maintain for 3-5 hours.

Work-up and Isolation: After the reaction is complete, remove the methanol by distillation.

Cool the residue to induce crystallization of the product, 1-Ethyl-2-
(nitromethylidene)pyrrolidine.

Isolate the product by filtration and dry.

Logical Workflow for Synthesis:

Vilsmeier Reagent Formation

Condensation Work-up & Isolation

1-Ethyl-2-pyrrolidinone +
Solvent (Chloroform) Add POCl3 (0-10 °C) Stir at RT (3-5h) Vilsmeier Salt

Intermediate

Add Vilsmeier SaltNitromethane in Methanol Add NaOMe (0-10 °C) Reflux (3-5h) Distill Methanol Crystallize Filter & Dry 1-Ethyl-2-(nitromethylidene)pyrrolidine

Click to download full resolution via product page

Synthesis of 1-Ethyl-2-(nitromethylidene)pyrrolidine Workflow.

Reduction to 2-Aminomethyl-1-ethylpyrrolidine
1-Ethyl-2-(nitromethylidene)pyrrolidine can be reduced to form 2-aminomethyl-1-

ethylpyrrolidine, a key intermediate for the synthesis of some pharmaceutical compounds. An

electrolytic reduction method has been described with a high yield.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b188706?utm_src=pdf-body
https://www.benchchem.com/product/b188706?utm_src=pdf-body
https://www.benchchem.com/product/b188706?utm_src=pdf-body-img
https://www.benchchem.com/product/b188706?utm_src=pdf-body
https://www.benchchem.com/product/b188706?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b188706?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol:

Electrolytic Cell Setup: Use a divided electrolytic cell with a copper cathode and a palladium

or platinum anode.

Electrolyte:

Anode chamber: A saturated aqueous solution of sodium carbonate.

Cathode chamber: A mixture of a 2N aqueous sodium carbonate solution and methanol.

Pre-electrolysis: Pass carbon dioxide through the catholyte and conduct pre-electrolysis for

several minutes.

Reduction:

Add 1-Ethyl-2-(nitromethylidene)pyrrolidine powder (e.g., 1.56 g) to the cathode

chamber.

Apply a constant current (e.g., 1 Ampere) for approximately 2.5 hours with stirring at 20-23

°C.

Continue to pass carbon dioxide through the catholyte during the electrolysis.

Work-up and Isolation:

After the electrolysis, acidify the catholyte solution with dilute hydrochloric acid.

Remove the methanol by distillation under reduced pressure.

Further purification steps (e.g., extraction and distillation) will yield oily 2-aminomethyl-1-

ethylpyrrolidine.

Biological Activity and Mechanism of Action
Neurotoxicity and Nicotinic Acetylcholine Receptor
Antagonism
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1-Ethyl-2-(nitromethylidene)pyrrolidine is classified as a fast-acting neurotoxicant.[1] The

neurotoxicity of nitromethylene compounds is attributed to their action as antagonists at

postsynaptic nicotinic acetylcholine receptors (nAChRs).[1] These ligand-gated ion channels

are crucial for synaptic transmission in the central and peripheral nervous systems.

The proposed mechanism involves the binding of 1-Ethyl-2-(nitromethylidene)pyrrolidine to

the nAChR, which prevents the endogenous neurotransmitter, acetylcholine (ACh), from

binding and activating the receptor. This blockade of nAChR function disrupts normal

neurotransmission, leading to both excitatory and depressant effects, and ultimately,

neurotoxicity.[1]

Signaling Pathway of nAChR Antagonism:
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Proposed mechanism of nAChR antagonism.
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Quantitative Biological Data
As of the latest literature review, specific quantitative data on the binding affinity (e.g., Kᵢ

values) or functional inhibition (e.g., IC₅₀ values) of 1-Ethyl-2-(nitromethylidene)pyrrolidine
at various nAChR subtypes are not readily available in public databases. However, for context,

other pyrrolidine-based ligands have been shown to bind to nAChRs with affinities ranging from

nanomolar to micromolar concentrations. The biological potency of 1-Ethyl-2-
(nitromethylidene)pyrrolidine would need to be determined experimentally.

Recommended Experimental Protocols for
Biological Evaluation
To elucidate the specific pharmacological profile of 1-Ethyl-2-(nitromethylidene)pyrrolidine,

the following in vitro assays are recommended.

Radioligand Binding Assays
This assay determines the affinity of the compound for specific nAChR subtypes.

Experimental Protocol:

Membrane Preparation: Prepare cell membranes from cell lines stably expressing the

desired human nAChR subtype (e.g., α4β2, α7).

Assay Buffer: Use a suitable buffer, such as phosphate-buffered saline (PBS).

Competition Binding:

Incubate the cell membranes with a known radiolabeled nAChR ligand (e.g., [³H]-

epibatidine or [¹²⁵I]-α-bungarotoxin for α7).

Add increasing concentrations of 1-Ethyl-2-(nitromethylidene)pyrrolidine.

Incubate to allow binding to reach equilibrium.

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
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Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits

50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-

Prusoff equation.

Functional Assays (Calcium Influx Assay)
This assay measures the ability of the compound to inhibit nAChR function upon agonist

stimulation.

Experimental Protocol:

Cell Culture: Culture cells stably expressing the nAChR subtype of interest in a multi-well

plate.

Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-

4 AM).

Compound Incubation: Incubate the cells with varying concentrations of 1-Ethyl-2-
(nitromethylidene)pyrrolidine.

Agonist Stimulation: Add a known nAChR agonist (e.g., nicotine or acetylcholine) to stimulate

the receptors.

Fluorescence Measurement: Measure the change in intracellular calcium concentration by

monitoring the fluorescence intensity using a plate reader.

Data Analysis: Determine the IC₅₀ value for the inhibition of the agonist-induced calcium

influx.

Experimental Workflow for Biological Evaluation:
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Workflow for the biological evaluation of the compound.

Conclusion
1-Ethyl-2-(nitromethylidene)pyrrolidine is a neuroactive compound with a clear mechanism

of action as a nicotinic acetylcholine receptor antagonist. While its synthesis is well-

documented, a significant gap exists in the public domain regarding its specific quantitative

pharmacological data. The experimental protocols and workflows provided in this guide offer a

robust framework for researchers to further investigate the synthesis and biological properties

of this and related compounds. Such studies will be crucial in fully characterizing its potential

applications and risks in the fields of pharmacology and toxicology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/1-Ethyl-2-_nitromethylene_pyrrolidine
https://pubchem.ncbi.nlm.nih.gov/compound/1-Ethyl-2-_nitromethylene_pyrrolidine
https://www.benchchem.com/product/b188706
https://www.benchchem.com/product/b188706#what-is-1-ethyl-2-nitromethylidene-pyrrolidine
https://www.benchchem.com/product/b188706#what-is-1-ethyl-2-nitromethylidene-pyrrolidine
https://www.benchchem.com/product/b188706#what-is-1-ethyl-2-nitromethylidene-pyrrolidine
https://www.benchchem.com/product/b188706#what-is-1-ethyl-2-nitromethylidene-pyrrolidine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b188706?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b188706?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

